3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
“3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C14H21BO3 . It is also known as Phenol, 3-ethyl-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.13 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results.Scientific Research Applications
Borylation at the Benzylic C-H Bond of Alkylbenzenes
- Field : Organic Chemistry
- Summary : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The process involves the use of a palladium catalyst .
- Results : The result is the formation of pinacol benzyl boronate .
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
- Field : Organic Chemistry
- Summary : This compound can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method : The process involves the use of transition metal catalysts .
- Results : The result is the formation of boronates .
Coupling with Aryl Iodides
- Field : Organic Chemistry
- Summary : This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Method : The process involves the use of a copper catalyst .
- Results : The result is the formation of aryl boronates .
Asymmetric Hydroboration of 1,3-Enynes
- Field : Organic Chemistry
- Summary : This compound can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Method : The process involves the use of a catalyst .
- Results : The result is the formation of chiral allenyl boronates .
Synthesis of 1H-Indazole Derivatives
- Field : Organic Chemistry
- Summary : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives .
- Method : The title compound is acquired through two substitution reactions .
- Results : The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
Synthesis of Diaryl Derivatives
- Field : Organic Chemistry
- Summary : N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide is an important raw material in synthesis of diaryl derivatives acting as FLAP regulators .
- Method : The compound was synthesized by the Miyaura borylation and sulfonylation reactions .
- Results : The compound structure was elucidated from FT-IR, 1H NMR and mass spectra .
Synthesis of 1H-Indazole Derivatives
- Field : Organic Chemistry
- Summary : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives .
- Method : The title compound is acquired through two substitution reactions .
- Results : The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
Synthesis of Diaryl Derivatives
- Field : Organic Chemistry
- Summary : N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide is an important raw material in synthesis of diaryl derivatives acting as FLAP regulators .
- Method : The compound was synthesized by the Miyaura borylation and sulfonylation reactions .
- Results : The compound structure was elucidated from FT-IR, 1H NMR and mass spectra .
properties
IUPAC Name |
3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-6-10-9-11(16)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJLMPOKWTVQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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